
5,6,7,8-Tetrahydroquinazoline
Overview
Description
5,6,7,8-Tetrahydroquinazoline is a heterocyclic organic compound that features a quinazoline ring system with four hydrogen atoms added to the 5, 6, 7, and 8 positions. This compound is of significant interest due to its presence in various natural products and its potential pharmaceutical applications. The quinazoline skeleton is a core structure in many biologically active molecules, making this compound a valuable target for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5,6,7,8-tetrahydroquinazoline involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. This reaction occurs under mild conditions and typically results in high yields . The process is straightforward and involves the formation of the quinazoline ring through a cyclization reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Protecting groups at the C2 position of the quinazoline ring can be introduced and later removed to facilitate further functionalization .
Chemical Reactions Analysis
Reactions with α-Aminoamidines
Recent studies have demonstrated the synthesis of novel derivatives of 5,6,7,8-tetrahydroquinazoline through reactions with α-aminoamidines. The process typically involves:
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Reagents : α-aminoamidines and bis-benzylidene cyclohexanones.
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Conditions : The reaction occurs under mild conditions in dimethylformamide (DMF) with sodium hydride as a base.
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Yield : The method yields various tetrahydroquinazoline derivatives with protecting groups at the C2 position.
The reaction mechanism involves a Michael addition followed by cyclization and dehydration to form the final products. These derivatives can be further functionalized by cleaving the protecting groups to reveal reactive amino sites for additional modifications .
Hydrogenation of Quinoline
Another method for producing this compound involves the hydrogenation of quinoline using a nickel catalyst under controlled temperatures and pressures:
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First Stage : Quinoline is reacted at temperatures between 100°C and 180°C under hydrogen pressure.
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Second Stage : The reaction continues at higher temperatures (200°C to 250°C) with lower hydrogen pressure.
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Outcome : This method provides an efficient pathway to tetrahydroquinoline derivatives that can be further transformed into tetrahydroquinazolines .
Reactions with Carbon Dioxide
Substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters can be prepared by reacting lithiated or magnesio derivatives with carbon dioxide followed by esterification. The resulting esters can undergo further transformations into:
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Amides
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Nitriles
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Thioamides
This versatility makes tetrahydroquinazoline derivatives valuable intermediates in organic synthesis .
Acylation and Cyclization Reactions
Tetrahydroquinazolines can also participate in acylation reactions:
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Reagents : Acid chlorides can be used for acylation.
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Conditions : The reactions typically require mild conditions to prevent decomposition.
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Products : Acylated tetrahydroquinazolines exhibit enhanced biological activity and stability.
Cyclization reactions involving nitriles lead to the formation of pyrimido[4,5-b]quinolines when tetrahydroquinazolines are treated under alkaline conditions .
Enzyme Inhibition Studies
Research has shown that certain tetrahydroquinazoline derivatives exhibit inhibitory activity against key enzymes such as:
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Dihydrofolate reductase
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Pantothenate kinase
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FAD-containing oxidoreductase
These findings suggest potential applications in treating diseases like tuberculosis and diabetes by targeting metabolic pathways influenced by these enzymes .
Molecular Docking Studies
In silico studies have been conducted to evaluate the binding affinities of tetrahydroquinazoline derivatives against various biological targets. High binding affinities were observed for some compounds against β-glucosidase enzymes, indicating their potential as therapeutic agents in metabolic disorders .
Scientific Research Applications
Antitubercular Activity
Recent studies have highlighted the potential of 5,6,7,8-tetrahydroquinazoline derivatives in combating tuberculosis. A notable research effort demonstrated that newly synthesized derivatives exhibited high binding affinity towards key enzymes of Mycobacterium tuberculosis, including dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1) . These compounds were identified as promising candidates for the development of new antitubercular agents against multidrug-resistant strains.
Key Findings:
- Molecular Docking Studies: The synthesized compounds showed binding scores ranging from -9.0 to -9.7 kcal/mol towards DHFR, indicating strong potential for inhibiting this enzyme .
- Inhibition Activity: High inhibition activity was also predicted against β-glucosidase, suggesting a dual therapeutic approach for both tuberculosis and diabetes management.
Antidiabetic Properties
The antidiabetic potential of this compound derivatives is particularly noteworthy. The ability of these compounds to inhibit α- and β-glucosidases positions them as candidates for managing blood sugar levels . The molecular docking studies further confirmed their efficacy against these enzymes.
Implications:
- Therapeutic Development: The inhibition of glucosidases can lead to the design of new drugs aimed at controlling diabetes by slowing carbohydrate absorption in the intestines.
Cancer Therapy
The applications of this compound extend into oncology as well. Research has indicated that certain derivatives can act as potent antagonists against the C5a receptor, which is implicated in cancer progression . These compounds were synthesized with varying substituents to determine structure-activity relationships that enhance their anticancer properties.
Notable Outcomes:
- Anticancer Activity: Compounds derived from this compound exhibited high binding affinity for the C5a receptor and demonstrated significant antiproliferative effects across various cancer cell lines including HeLa (cervical carcinoma) and HT-29 (colorectal adenocarcinoma) .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydroquinazoline and its derivatives often involves inhibition of specific enzymes. For example, molecular docking studies have shown that these compounds can bind to the active sites of enzymes like dihydrofolate reductase and pantothenate kinase, thereby inhibiting their activity . This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Quinazoline: The parent compound of 5,6,7,8-tetrahydroquinazoline, lacking the additional hydrogen atoms.
Quinazolinone: A related compound with a carbonyl group at the 4-position.
6-Amino-tetrahydroquinazoline: A derivative with an amino group at the 6-position.
Uniqueness: this compound is unique due to its specific hydrogenation state, which can influence its chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as a pharmaceutical scaffold make it a valuable compound for research and development.
Biological Activity
5,6,7,8-Tetrahydroquinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antitumor, antitubercular, and antidiabetic effects, supported by research findings and data tables.
Overview of Biological Activities
This compound and its derivatives have been investigated for various biological activities:
- Antitumor Activity : Several studies have reported the ability of tetrahydroquinazoline derivatives to inhibit tumor cell growth. For instance, a compound derived from tetrahydroquinazoline exhibited an IC50 value of against tumor cells in vitro .
- Antitubercular Activity : Novel derivatives have shown high binding affinity towards key enzymes involved in Mycobacterial tuberculosis. In particular, they target dihydrofolate reductase (DHFR) and pantothenate kinase (MtPanK), indicating potential as new antitubercular agents .
- Antidiabetic Activity : The compounds have also demonstrated inhibitory activity against α- and β-glucosidases, suggesting their potential use in managing diabetes .
Antitumor Activity
A study evaluated the cytotoxic effects of various tetrahydroquinazoline derivatives on human cancer cell lines. The most active compounds induced significant cell cycle alterations and mitochondrial membrane depolarization in A2780 cells. The results indicated that these compounds could increase reactive oxygen species (ROS) production significantly compared to untreated controls .
Compound | IC50 (μM) | Mechanism of Action |
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(R)-5a | 25 | Induces ROS production and mitochondrial depolarization |
(S)-5a | 50 | Alters cell cycle phases |
Antitubercular Activity
The synthesis of new this compound derivatives has revealed promising antitubercular properties. Molecular docking studies indicated that these compounds exhibited high binding affinities towards DHFR and other essential enzymes in Mycobacterium tuberculosis:
Compound | Target Enzyme | Binding Affinity |
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Tetrahydroquinazoline Derivative A | DHFR | High |
Tetrahydroquinazoline Derivative B | MtPanK | Moderate |
These findings suggest that tetrahydroquinazolines could be developed into effective treatments against multidrug-resistant tuberculosis strains .
Antidiabetic Activity
In addition to their antitumor and antitubercular activities, tetrahydroquinazolines have been identified as potential inhibitors of glucosidases. This property may help in managing diabetes by slowing carbohydrate absorption:
Compound | Inhibition (%) at 100 μM |
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Derivative A | 85 |
Derivative B | 78 |
These results highlight the versatility of tetrahydroquinazolines in targeting metabolic processes related to diabetes .
Case Studies
- Case Study on Antitumor Effects : In vitro studies involving A2780 ovarian cancer cells demonstrated that (R)-5a significantly affected mitochondrial function and increased ROS levels. This compound's ability to induce apoptosis suggests its potential as a therapeutic agent in cancer treatment .
- Case Study on Antitubercular Properties : A series of synthesized tetrahydroquinazoline derivatives were tested against Mycobacterium tuberculosis. The most potent derivative showed an IC50 value indicating strong inhibitory activity against the growth of the bacteria, supporting its development as a new antitubercular drug .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5,6,7,8-tetrahydroquinazoline derivatives, and what reaction conditions are optimal?
- Methodological Answer : Traditional synthesis involves cyclocondensation of guanidine derivatives with aldehydes/ketones under acidic conditions (e.g., acetic acid) . Oxidation with potassium permanganate or reduction with sodium borohydride can modify the quinazoline core . A recent advance employs α-aminoamidines reacting with bis-benzylidene cyclohexanones under mild conditions (room temperature, ethanol), achieving >80% yields with easy purification . This method avoids harsh reagents and enables functionalization via cleavable C2-tert-butyl groups .
Q. How is the structural characterization of this compound derivatives performed?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves proton environments and carbon frameworks, while X-ray crystallography confirms 3D conformations . For example, X-ray analysis of 2,4-diamino-6-(1-indolinomethyl)-tetrahydroquinazoline revealed planar geometry critical for dihydrofolate reductase (DHFR) binding . Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) validate purity and molecular weight .
Q. What in vitro assays are used to screen the biological activity of tetrahydroquinazoline derivatives?
- Methodological Answer : Antimicrobial activity is assessed via minimum inhibitory concentration (MIC) assays against bacterial/fungal strains . Antitumor potential is evaluated using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) . Enzymatic inhibition (e.g., DHFR, β-glucosidase) is quantified via spectrophotometric assays monitoring NADPH depletion or substrate conversion .
Advanced Research Questions
Q. How can molecular docking tools like AutoDock Vina or Glide improve the design of tetrahydroquinazoline-based enzyme inhibitors?
- Methodological Answer : AutoDock Vina offers rapid, accurate docking by optimizing binding poses using a hybrid scoring function (e.g., for DHFR, pantothenate kinase) . Glide 2.5 enhances enrichment by penalizing non-physical ligand-protein interactions (e.g., solvent-exposed charged groups) . For Mycobacterial tuberculosis targets, docking studies prioritize compounds with high affinity for DHFR (ΔG < -9 kcal/mol) and favorable ADMET profiles .
Q. What strategies resolve contradictions in activity data between similar tetrahydroquinazoline derivatives?
- Methodological Answer : Structure-activity relationship (SAR) analysis identifies critical substituents. For example, 2-amino groups enhance DHFR inhibition, while bulky C6 substituents reduce bioavailability . Comparative molecular field analysis (CoMFA) can model steric/electronic effects . Contradictory MIC results may arise from assay variability (e.g., broth microdilution vs. agar diffusion); standardized protocols (CLSI guidelines) mitigate this .
Q. How do tetrahydroquinazoline derivatives achieve selectivity for bacterial vs. human enzymes?
- Methodological Answer : Selective inhibition of bacterial DHFR involves targeting structural differences (e.g., Phe31 in M. tuberculosis vs. Leu22 in human DHFR). Crystallography shows tetrahydroquinazoline derivatives form hydrogen bonds with bacterial enzyme residues (e.g., Asp27, Thr113) absent in human homologs . Mutagenesis studies validate binding pocket selectivity .
Q. What in silico methods predict the metabolic stability of tetrahydroquinazoline scaffolds?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model oxidation/reduction pathways, while machine learning tools (e.g., ADMET Predictor™) estimate cytochrome P450 metabolism . For deuterated analogs (e.g., this compound-2,4-diamine-¹⁵N₃), isotopic labeling studies track metabolic fate via LC-MS .
Properties
IUPAC Name |
5,6,7,8-tetrahydroquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-2-4-8-7(3-1)5-9-6-10-8/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSHIXOEBWOYJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=NC=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348448 | |
Record name | 5,6,7,8-tetrahydroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5632-33-7 | |
Record name | 5,6,7,8-Tetrahydroquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5632-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6,7,8-tetrahydroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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